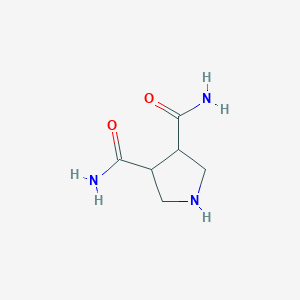

Pyrrolidine-3,4-dicarboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11N3O2 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

pyrrolidine-3,4-dicarboxamide |

InChI |

InChI=1S/C6H11N3O2/c7-5(10)3-1-9-2-4(3)6(8)11/h3-4,9H,1-2H2,(H2,7,10)(H2,8,11) |

InChI Key |

HEHBWXUFYYBHME-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1)C(=O)N)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Pyrrolidine 3,4 Dicarboxamide

Diverse Synthetic Approaches to the Pyrrolidine-3,4-Dicarboxamide Core.mdpi.comwhiterose.ac.ukvulcanchem.comacs.orgnuph.edu.ua

The construction of the this compound core is a key challenge addressed through various innovative synthetic strategies. These methods aim to create the five-membered heterocyclic ring with the desired stereochemistry and functional group arrangement at the C3 and C4 positions.

Multicomponent Reaction Strategies.nuph.edu.uarsc.org

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single step from three or more starting materials. For the synthesis of this compound derivatives, MCRs have been employed to rapidly build the core structure.

A notable example is the three-component, one-pot reaction involving isatin, sulfur-containing α-amino acids, and maleimides. nuph.edu.ua This condensation reaction, conducted in an alcoholic-aqueous medium, yields spiro-imides of pyrrolidine-3,4-dicarboxylic acid with yields ranging from 55-92%. nuph.edu.ua This approach highlights the power of MCRs to generate structurally complex molecules, in this case, forming only two of the eight possible enantiomers. nuph.edu.ua

Another significant strategy is the [3+2] dipolar cycloaddition. The reaction between an azomethine ylide precursor, such as N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine, and a dipolarophile like a trans-cinnamic ester, preferentially forms the trans-3,4-disubstituted pyrrolidine (B122466) core. nih.govgoogle.com This method is foundational for creating the pyrrolidine ring system, which can then be further elaborated into the dicarboxamide.

Table 1: Examples of Multicomponent Reactions for Pyrrolidine Core Synthesis

| Reaction Type | Reactants | Product Type | Yield | Reference |

|---|---|---|---|---|

| Three-component condensation | Isatin, α-amino acids, maleimides | Spiro-imides of pyrrolidine-3,4-dicarboxylic acid | 55-92% | nuph.edu.ua |

| [3+2] Dipolar Cycloaddition | Azomethine ylide precursor, trans-cinnamic ester | trans-3,4-disubstituted pyrrolidine | Not specified | nih.govgoogle.com |

Solution-Phase Synthesis Protocols.nih.govnih.gov

Solution-phase synthesis provides a robust and scalable method for preparing libraries of compounds based on the this compound scaffold. nih.govnih.gov A well-documented protocol for creating a β-turn mimetic library utilizes this approach, ensuring long-term availability for screening campaigns. nih.gov

The synthesis commences with a [3+2] dipolar cycloaddition between an azomethine ylide precursor and a mixed fumarate (B1241708) ester, performed under ultrasound conditions with LiF to produce multigram quantities of the initial cycloadduct. nih.gov The subsequent steps are carried out in solution, involving protection and deprotection sequences and amide couplings. Purification is typically achieved through liquid-liquid or liquid-solid extractions, which effectively remove reagents and byproducts. nih.govnih.gov This method's adaptability allows for the systematic introduction of diverse side chains, crucial for library development. nih.gov

Strategies for Asymmetric and Stereoselective Construction.whiterose.ac.ukacs.orgresearchgate.net

Controlling the stereochemistry of the four potential chiral centers on the pyrrolidine ring is critical. unipa.it Asymmetric and stereoselective strategies are therefore paramount in synthesizing enantiomerically pure this compound derivatives.

Catalytic asymmetric 1,3-dipolar cycloadditions have proven highly effective. The use of a chiral N,O-ligand/Cu(I) complex catalyzes the reaction of azomethine ylides with β-phthalimidonitroethene, yielding 4-nitro-3-aminopyrrolidines with excellent diastereoselectivities (up to 98:2 dr) and enantioselectivities (up to 99% ee). acs.org Similarly, employing chiral azomethine ylides in cycloadditions with alkenoylcamphorsultams produces trans-3,4-disubstituted pyrrolidines with high diastereomeric ratios. researchgate.net

Other approaches include:

Enzymatic Resolution : Racemic mixtures of intermediates, such as trans-diesters of N-Boc-pyrrolidine-3,4-dicarboxylic acid, can be resolved through highly selective enzymatic reactions to yield the desired enantiopure (R,R)- and (S,S)-monoethyl esters. researchgate.net

Chiral Catalysis : Chiral phosphoric acids have been used to catalyze intramolecular asymmetric aza-Michael reactions, enabling the synthesis of chiral spirocyclic pyrrolidines in high yields and enantioselectivity. whiterose.ac.uk

Chiral Pool Synthesis : Starting from naturally chiral molecules like D-mannose, D-ribose, or L-fucose, stereodefined pyrrolidine-3,4-diol (B51082) derivatives can be synthesized, which are valuable precursors for the target dicarboxamides. rsc.orgnih.gov

Table 2: Asymmetric Synthesis Strategies for the Pyrrolidine Core

| Method | Catalyst/Reagent | Key Feature | Selectivity | Reference |

|---|---|---|---|---|

| Catalytic 1,3-Dipolar Cycloaddition | Chiral N,O-Ligand/Cu(I) | Asymmetric induction | up to 98:2 dr, 99% ee | acs.org |

| Enzymatic Resolution | Enzymes | Separation of enantiomers | Highly selective | researchgate.net |

| Asymmetric Aza-Michael Reaction | Chiral Phosphoric Acid | Intramolecular cyclization | High ee | whiterose.ac.uk |

Derivatization and Functionalization Strategies for this compound.whiterose.ac.ukvulcanchem.comnih.govrsc.orgnih.gov

Once the core is synthesized, derivatization and functionalization are key to exploring the chemical space and developing compounds with specific properties. The dicarboxamide groups provide convenient handles for introducing a wide array of substituents.

Amide Coupling Reactions for Side Chain Introduction.nih.govnih.govresearchgate.net

Amide coupling is the most direct and widely used method for functionalizing the this compound scaffold. vulcanchem.comnih.gov The two carboxamide moieties can be derived from a precursor dicarboxylic acid, allowing for the sequential or simultaneous coupling of various amines to introduce side chains (R¹, R², R³). nih.gov

Standard peptide coupling reagents are frequently employed for this purpose. For instance, the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) in the presence of a base like 2,6-lutidine facilitates the efficient coupling of amines to the dicarboxylic acid precursor. nih.govnih.gov This method has been used to attach a variety of functionalized side chains, such as 8-aminooctan-1-ol and 12-aminododecan-1-ol, to the scaffold. nih.gov Another effective coupling reagent is HATU, which, in combination with a base like DIPEA, can mediate the formation of diamides from dicarboxylic acids and amines at ambient temperature. researchgate.net The C₂ symmetry of the trans-pyrrolidine-3,4-dicarboxamide template simplifies library synthesis, as it reduces the number of unique compounds needed to represent all combinations of side chains. nih.govnih.gov

Scaffold Modification for Enhanced Structural Diversity.nih.govrsc.orgresearchgate.net

One strategy involves using the inherent flexibility of the pyrrolidine ring. The non-covalent intramolecular hydrogen bond that stabilizes the conformation of trans-pyrrolidine-3,4-dicarboxamide still permits a degree of flexibility, allowing the molecule to adopt different hydrogen bond patterns and to orient its side chains in various spatial arrangements. nih.govnih.gov

More drastic modifications involve chemical transformations of the ring itself.

Stereochemical Diversity : Starting from different chiral precursors, such as various sugars, allows for the synthesis of pyrrolidine diols with diverse stereochemistries, which can then be converted to dicarboxamides. rsc.org

Skeletal Editing : Advanced synthetic strategies allow for the reconstruction of the pyrrolidine skeleton. While challenging, methods for ring-opening and skeletal editing can convert the saturated pyrrolidine scaffold into entirely new structures, such as dienes or other ring systems, dramatically increasing chemical diversity. researchgate.net

Ring Contraction : A fascinating transformation is the contraction of the pyrrolidine ring to form a cyclobutane (B1203170). This reaction proceeds through the formation of a 1,4-biradical intermediate and can be stereospecific, offering a novel pathway to highly substituted cyclobutane structures from pyrrolidine precursors. nih.gov

Structural Elucidation and Conformational Analysis of Pyrrolidine 3,4 Dicarboxamide Derivatives

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable tools for elucidating the structural framework of pyrrolidine-3,4-dicarboxamide derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer detailed information about the connectivity, molecular weight, and functional groups present in these molecules. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound scaffold. nih.govresearchgate.net

In ¹H NMR spectra of pyrrolidine (B122466) derivatives, the protons on the pyrrolidine ring typically appear as multiplets in the upfield region, while the chemical shifts of the amide N-H protons can vary depending on their environment and hydrogen bonding interactions. For instance, in certain N-benzoyl pyrrolidine derivatives, variable-temperature ¹H NMR studies have been used to investigate the rotational barriers around the C-N amide bond. researchgate.net The coupling constants between adjacent protons, observable in high-resolution spectra, can provide valuable information about the dihedral angles and thus the conformation of the pyrrolidine ring. beilstein-journals.org Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed to unambiguously assign all proton and carbon signals, especially in complex substituted derivatives. beilstein-journals.orgd-nb.info

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton. nih.gov The chemical shifts of the carbonyl carbons of the dicarboxamide groups are particularly informative, typically appearing in the downfield region of the spectrum. d-nb.info The symmetry of the molecule can also be inferred from the number of distinct signals in the ¹³C NMR spectrum; a symmetrical molecule will show fewer signals than would be expected from its molecular formula. d-nb.info For example, the ¹³C NMR spectrum of a symmetrical pyrrolidine-2,5-dione derivative displayed only thirteen signals, confirming its symmetric nature. d-nb.info

Table 1: Representative NMR Data for Pyrrolidine Derivatives

| Compound/Derivative | Nucleus | Solvent | Chemical Shift (δ, ppm) | Key Observations | Reference |

|---|---|---|---|---|---|

| N-methoxy-N-methylbenzamide | ¹H NMR | - | - | Spectra available for analysis | rsc.org |

| N-methoxy-N-methylbenzamide | ¹³C NMR | - | - | Spectra available for analysis | rsc.org |

| 2-chloro-N-methoxy-N-methylbenzamide | ¹H NMR | - | - | Spectra available for analysis | rsc.org |

| 2-chloro-N-methoxy-N-methylbenzamide | ¹³C NMR | - | - | Spectra available for analysis | rsc.org |

| (S)-N1-(4-methylthiazol-2-yl)pyrrolidine-1,2-dicarboxamide | ¹H NMR | DMSO-d6 | 7.4 (s, thiazole (B1198619) C-H), 3.2-3.8 (m, pyrrolidine ring) | Confirms thiazole and pyrrolidine moieties. | |

| Pyrrolidine-2,5-dione derivative | ¹³C NMR | - | 177.9 (C=O), 157.4 (C-OH), 141.2 (C=C), 138.8 (C=C), 122.7 (C-N), 127.6, 127.1, 126.8, 125.1, 124.3, 115.9 (aromatic C-H), 46.9, 45.8 (benzylic C) | Symmetry confirmed by reduced number of signals. | d-nb.info |

| Diethyl 1H-pyrrole-3,4-dicarboxylate | ¹H NMR | CDCl₃ | - | Spectrum available. | rsc.org |

| 4-((2-octyldodecyl)carbamoyl)-1H-pyrrole-3-carboxylic acid | ¹H NMR | DMSO-d6 | - | Spectrum available. | rsc.org |

| 4-((2-octyldodecyl)carbamoyl)-1H-pyrrole-3-carboxylic acid | ¹³C NMR | DMSO-d6 | - | Spectrum available. | rsc.org |

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound derivatives. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound. beilstein-journals.orgnih.gov

Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of polar molecules like pyrrolidine-3,4-dicarboxamides, often observing the protonated molecule [M+H]⁺. beilstein-journals.orgnih.gov For instance, the molecular formula of (3S,4S)-1-(4-((3S,4S)-3,4-Bis(((1S,2R)-2-phenylcyclopropyl)carbamoyl)pyrrolidine-1-carbonyl)-benzoyl)-N³-(8-hydroxyoctyl)-N⁴-((1S,2R)-2-phenylcyclopropyl)this compound was confirmed by HRMS (ESI-TOF) which showed the [M+H]⁺ ion at m/z 921.4909, consistent with the calculated value for C₅₅H₆₅N₆O₇. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information by revealing how the molecule breaks apart, which can help in identifying substituents and their locations on the pyrrolidine ring. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov In the context of this compound derivatives, IR spectroscopy is particularly useful for confirming the presence of key functional groups.

The characteristic absorption bands in the IR spectrum of a this compound derivative include:

N-H stretching: Amide N-H groups typically show absorption bands in the region of 3500-3200 cm⁻¹. The exact position and shape of this band can indicate the extent of hydrogen bonding.

C=O stretching: The carbonyl group of the amide function gives rise to a strong absorption band, usually in the range of 1680-1630 cm⁻¹. d-nb.infolookchem.com The position of this band can be influenced by substituents and hydrogen bonding.

C-N stretching: The C-N stretching vibration of the amide group appears in the region of 1400-1200 cm⁻¹. d-nb.info

For example, the IR spectrum of a pyrrolidine-2,5-dione derivative showed a broad absorption band around 3363 cm⁻¹ for the O-H group, and a strong band at 1696 cm⁻¹ for the amide carbonyls. d-nb.info

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govrsc.org This technique provides accurate bond lengths, bond angles, and torsional angles, which are essential for understanding the conformational preferences and intermolecular interactions of this compound derivatives.

Crystal structure analysis can reveal:

The absolute configuration of chiral centers. researchgate.net

The conformation of the pyrrolidine ring (e.g., envelope or twisted conformations).

The orientation of the carboxamide substituents (cis or trans). nih.gov

For example, the single-crystal structure of a pyrrolidine-2,4-dione (B1332186) derivative revealed that the 1-hydroxyethylidene group was attached to the third position of the pyrrolidine ring via a double bond with a Z-configuration. rsc.org In another study, X-ray analysis of factor Xa in complex with a pyrrolidine-3,4-dicarboxylic acid inhibitor provided detailed insights into the binding mode of the inhibitor. pdbj.orgpdbj.org The crystal structures of various dicarboxamides have been determined, providing a basis for comparing the effects of different heterocyclic cores on the hydrogen bonding patterns of the carboxamide groups. mdpi.com

Table 2: Crystallographic Data for Related Dicarboxamide Structures

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 3,5-pyridinedicarboxamide (PDC) | Monoclinic | P2₁/n | Angular orientation of amide groups, anti-orientation of C=O and NH₂ groups. | mdpi.com |

| 2,5-thiophenedicarboxamide (TDC) | Monoclinic | P2₁/c | Angular orientation of amide groups, syn-orientation of C=O and NH₂ groups. | mdpi.com |

| 2,5-furandicarboxamide (FDC-subl) | Monoclinic | P2₁/c | Angular orientation of amide groups, syn-orientation of C=O and NH₂ groups. | mdpi.com |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | Twisted conformation between triazole and indole (B1671886) rings. | mdpi.com |

Conformational Preferences and Chiral Aspects of this compound

The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as envelope or twist forms. acs.org The specific conformation adopted by a this compound derivative is influenced by the nature and stereochemistry of the substituents on the ring. researchgate.net

Quantum mechanical calculations and NMR spectroscopic studies are often used to investigate the conformational preferences of pyrrolidine rings. acs.orgrsc.org For trans-pyrrolidine-3,4-dicarboxamide, the lowest energy conformation is often rigidified by an intramolecular hydrogen bond, which makes it a suitable scaffold for mimicking β-turns in peptides. nih.govnih.gov The conformational flexibility of the pyrrolidine ring can be reduced by factors such as ring contraction. nih.gov

Computational and Theoretical Investigations of Pyrrolidine 3,4 Dicarboxamide

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) has proven to be a valuable tool for elucidating the reaction mechanisms and electronic characteristics of molecules containing the pyrrolidine (B122466) scaffold. Studies have employed DFT calculations to investigate complex transformations, such as the stereospecific synthesis of cyclobutanes from pyrrolidines. acs.orgresearchgate.net These investigations have successfully unveiled the underlying mechanisms, identifying the rate-determining steps and rationalizing the stereochemical outcomes. acs.orgresearchgate.net

A key finding from DFT studies on the contraction of pyrrolidines to cyclobutanes is the identification of the rate-determining step as the release of N₂ from a 1,1-diazene intermediate, which leads to the formation of an open-shell singlet 1,4-biradical. acs.orgresearchgate.net The stereoretentive nature of this reaction is explained by the barrierless collapse of this biradical intermediate. acs.orgresearchgate.net Furthermore, DFT calculations have been used to predict the feasibility of applying this methodology to the synthesis of more complex structures like nih.gov-ladderanes and bicyclic cyclobutanes. acs.orgresearchgate.net

The table below summarizes key energetic data from a DFT study on the reaction mechanism of pyrrolidine contraction.

| Species/Transition State | Description | Relative Gibbs Energy (kcal/mol) |

| C | 1,1-diazene intermediate | Highly exergonic formation |

| TS-CD | Transition state for N₂ release | 17.7 (Activation Energy) |

| D-bs | Singlet 1,4-biradical | Intermediate |

| E | Cyclobutane (B1203170) product | -156.9 |

| F | Alkene byproduct | -146.6 |

| TS-DF | Transition state for β-fragmentation | 5.5 (Energy Barrier) |

This data is illustrative of the application of DFT in understanding reaction pathways and predicting product formation. acs.org

In addition to reaction mechanisms, DFT is instrumental in understanding the electronic properties of pyrrolidine derivatives. These calculations provide insights into the distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and other quantum-chemical parameters that govern the reactivity and intermolecular interactions of these compounds. researchgate.net Such information is crucial for the rational design of new molecules with desired properties.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are indispensable computational techniques for investigating how pyrrolidine-3,4-dicarboxamide and its derivatives interact with biological targets. These methods are particularly prominent in the field of drug discovery, where they are used to predict the binding modes and affinities of potential drug candidates. nih.govnih.gov

For instance, the trans-pyrrolidine-3,4-dicarboxamide scaffold has been identified as an effective β-turn mimetic through geometric analysis of protein structures in the Protein Data Bank (PDB). nih.govnih.gov This design concept was validated by screening a series of these compounds against G-protein coupled receptors (GPCRs) that are known to recognize β-turns in their endogenous ligands, such as the opioid receptors. nih.govnih.gov These studies led to the identification of small molecules with high affinity for the κ-opioid receptor (KOR). nih.govnih.gov

Docking studies have been instrumental in understanding the structure-activity relationships of pyrrolidine-based inhibitors for various enzymes. For example, in the development of Factor Xa inhibitors, a novel series of pyrrolidine-1,2-dicarboxamides were discovered and optimized using structure-based drug design. researchgate.netnih.gov X-ray crystallography of ligand-target complexes often complements and validates the binding modes predicted by docking simulations. researchgate.net

The following table presents an example of data obtained from docking studies of pyrrolidine derivatives against a specific biological target.

| Compound | Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Pyrrolidine Derivative 1 | Enzyme A | -8.5 | Tyr123, Phe45, Asp89 |

| Pyrrolidine Derivative 2 | Enzyme A | -9.2 | Tyr123, Arg56, Asp89 |

| Pyrrolidine Derivative 3 | Enzyme B | -7.8 | His234, Leu12, Ser90 |

This table is a generalized representation of typical data generated from molecular docking studies.

These computational approaches allow researchers to visualize and analyze the interactions at the atomic level, guiding the structural modifications necessary to enhance potency and selectivity. plos.org The insights gained from molecular modeling and docking are crucial for the efficient design and optimization of new therapeutic agents based on the this compound scaffold.

Conformational Landscape Exploration through Computational Methods

The biological activity and interaction of a molecule with its target are profoundly influenced by its three-dimensional shape or conformation. Computational methods are essential for exploring the conformational landscape of flexible molecules like this compound and its derivatives. nih.govresearchgate.net

A key feature of the trans-pyrrolidine-3,4-dicarboxamide scaffold is its ability to adopt a low-energy conformation that is rigidified by an intramolecular hydrogen bond. nih.gov This conformation allows the substituents to be displayed in a manner that closely mimics the geometry of amino acid side chains in a type I β-turn. nih.gov Computational analysis, including overlay studies with known β-turn structures, has demonstrated a close structural correspondence, with a low root-mean-square deviation (rmsd) value. nih.gov

The table below illustrates the kind of data generated from a computational conformational analysis, showing the relative energies and populations of different conformers.

| Conformer | Relative Electronic Energy (ΔE in kcal/mol) | Boltzmann Weight (%) | Key Dihedral Angle(s) (degrees) |

| 1 | 0.00 | 45.2 | 175.4 |

| 2 | 0.55 | 25.1 | -65.8 |

| 3 | 1.10 | 13.9 | 68.2 |

| 4 | 1.85 | 5.8 | -178.1 |

This table is a representative example of data from a conformational analysis study, highlighting the distribution of conformers at equilibrium. researchgate.net

These computational explorations of the conformational landscape are vital for understanding the intrinsic structural preferences of this compound derivatives and how these preferences influence their function as peptidomimetics or in other applications.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Optimization

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are widely used in medicinal chemistry for the structural optimization of lead compounds to enhance their potency and other desired properties. researchgate.net

In the context of pyrrolidine derivatives, 3D-QSAR studies, such as the k-nearest neighbor molecular field analysis (kNN-MFA), have been successfully applied. researchgate.net For a large series of pyrrolidine amide derivatives acting as dipeptidyl peptidase IV (DPP-IV) inhibitors, a QSAR model was developed using structures optimized at the HF/6-31G* level of theory. researchgate.net Such models can achieve good predictive power, as indicated by high squared correlation coefficients (R²) for the training set and good cross-validation coefficients (q²). researchgate.net

The contour maps generated from these 3D-QSAR analyses provide a visual representation of how different physicochemical properties, such as steric and hydrophobic fields, influence the biological activity. researchgate.net For example, a model might indicate that bulky substituents in a particular region of the molecule are favorable for activity (steric favorability), while hydrophobic groups in another region are detrimental. This information is invaluable for guiding the design of new, more potent analogues.

The following table provides a conceptual overview of the type of information derived from a QSAR study.

| Descriptor | Contribution to Activity | Interpretation for Optimization |

| Steric Field (S_688) | Positive | Favorable to have bulkier groups at this position. |

| Hydrophobic Field (H_331) | Positive | Increasing hydrophobicity in this region enhances activity. |

| Electrostatic Field (E_123) | Negative | Electron-withdrawing groups are disfavored here. |

This table illustrates how QSAR models can translate complex structural information into actionable guidelines for medicinal chemists. researchgate.net

By leveraging QSAR methodologies, researchers can prioritize the synthesis of compounds that are most likely to exhibit improved activity, thereby accelerating the drug discovery and development process for new therapeutics based on the this compound scaffold.

Mechanistic Insights into Biological Interactions of Pyrrolidine 3,4 Dicarboxamide Scaffolds

Mechanism of Enzyme Inhibition by Pyrrolidine-3,4-Dicarboxamide Derivatives

Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in various diseases. The following sections explore the specific inhibitory mechanisms against Factor Xa, kinases, deacetylases, and HIV-1 protease.

Factor Xa Inhibitory Mechanisms

Factor Xa (FXa) is a critical serine protease in the blood coagulation cascade, making it a prime target for anticoagulant therapies. researchgate.netresearchgate.net Pyrrolidine-1,2-dicarboxamide derivatives have been developed as potent and orally bioavailable FXa inhibitors. researchgate.netnih.gov Structure-based drug design has been instrumental in optimizing these inhibitors. nih.govresearchgate.net

The inhibitory mechanism involves the pyrrolidine (B122466) scaffold and its substituents binding to specific pockets within the FXa active site. acs.org X-ray crystallography studies have revealed that these inhibitors can adopt different binding modes depending on their substituents. researchgate.net Key interactions often involve hydrogen bonds with residues such as Gly219 and Gly216 in the S2-S3 subsites. nih.gov For instance, a neutral 4-chlorophenylurea (B1664162) moiety can occupy the S1 pocket, while a biphenylsulfonamide group can bind to the S4 pocket. nih.govresearchgate.net The pyrrolidine core itself serves as a scaffold to orient these interacting groups optimally within the active site. nih.gov The optimization of these interactions has led to the discovery of inhibitors with subnanomolar potency. researchgate.netresearchgate.net

Table 1: Factor Xa Inhibitors with Pyrrolidine Scaffolds and their Mechanisms

| Compound/Series | Key Structural Features | Binding Interactions and Mechanism | Potency (IC50/Ki) |

|---|---|---|---|

| Pyrrolidine-1,2-dicarboxamides | Neutral 4-chlorophenylurea at P1, biphenylsulfonamide at P4, D-proline scaffold. nih.govresearchgate.net | The 4-chlorophenylurea occupies the S1 pocket, while the biphenylsulfonamide interacts with the S4 aryl-binding domain. The pyrrolidine scaffold orients these groups for optimal binding. nih.govresearchgate.net | Initial hit: 18 nM; Optimized inhibitor: 0.38 nM. nih.govresearchgate.net |

| (2R,4R)-N-(4-chlorophenyl)-N-(2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl)-4-methoxypyrrolidine-1,2-dicarboxamide (PD 0348292) | 4-methoxypyrrolidine-1,2-dicarboxamide core. acs.org | Binds to the S1-S4 pockets of Factor Xa, forming hydrogen bonds with Ser195, Asp189, Gly219, and Gly216. acs.org | Not specified in the provided context. |

| R-1663 | (3R,4R)-N3-(5-chloro-2-pyridyl)-1-(2,2-difluoroethyl)-N4-(2-fluoro-4-(2-oxo-1-pyridyl)phenyl)this compound. ncats.io | Potent inhibitor of thrombin generation and anti-factor Xa activity. ncats.io | Ki of 7 nM. ncats.io |

Inhibition of Kinases (e.g., PI3Kα) and Deacetylases (e.g., HDAC6)

The versatility of the pyrrolidine scaffold is further demonstrated by its application in the development of dual inhibitors targeting both phosphatidylinositol 3-kinase alpha (PI3Kα) and histone deacetylase 6 (HDAC6). patsnap.com This dual inhibition strategy is a novel approach to overcoming cancer resistance.

PI3Kα is a lipid kinase involved in cell proliferation and survival, and its hyperactivity is linked to cancer. nih.govdrugbank.com HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins like α-tubulin, playing a role in various cellular processes. researchgate.net

Certain (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide derivatives have been identified as potent dual PI3Kα/HDAC6 inhibitors. patsnap.com Docking studies suggest that these compounds bind to the active sites of both enzymes, blocking substrate access and catalytic activity. smolecule.com For instance, compound 21j was identified as a subtype-selective PI3Kα/HDAC6 dual inhibitor with IC50 values of 2.9 nM and 26 nM, respectively. patsnap.com Mechanistic studies showed that this compound significantly inhibited the phosphorylation of pAkt(Ser473), a downstream effector of PI3K, and induced the accumulation of acetylated α-tubulin, a substrate of HDAC6. patsnap.com This dual action disrupts both oncogenic signaling and epigenetic regulation.

Table 2: Dual PI3Kα/HDAC6 Inhibitors Based on the Pyrrolidine Scaffold

| Compound | Target(s) | Inhibitory Mechanism | Potency (IC50) |

|---|---|---|---|

| (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives (e.g., 21j) | PI3Kα and HDAC6. patsnap.com | Binds to the active sites of both enzymes, inhibiting substrate access and catalytic activity. smolecule.com Leads to decreased phosphorylation of pAkt(Ser473) and increased acetylation of α-tubulin. patsnap.com | PI3Kα: 2.9 nM; HDAC6: 26 nM. patsnap.com |

| Alpelisib (BYL719) | PI3Kα. nih.gov | Selectively inhibits the p110α catalytic subunit of PI3Kα. nih.govdrugbank.com | Not specified in the provided context. |

HIV-1 Protease Inhibition Studies

The pyrrolidine scaffold has also been a cornerstone in the rational design of Human Immunodeficiency Virus type 1 (HIV-1) protease inhibitors. researchgate.netrcsb.org HIV-1 protease is an essential enzyme for viral replication, making it a key drug target. mdpi.com

Symmetrically disubstituted 3,4-amino-pyrrolidines have been developed as effective HIV-1 protease inhibitors. nih.gov X-ray crystallography has been crucial in understanding their binding modes. rcsb.orgnih.gov A key interaction involves the pyrrolidine nitrogen atom forming hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') in the enzyme's active site. nih.gov

Interestingly, modifications to the P1/P1' moieties of these inhibitors can lead to completely different binding modes, highlighting the structural plasticity of the enzyme's active site. nih.gov This variability in binding underscores the importance of continuous structural analysis throughout the lead optimization process to maintain and improve inhibitory activity against both wild-type and mutant forms of the protease. nih.gov The design of these inhibitors often incorporates peptidomimetic structural elements to enhance binding affinity. researchgate.net

Table 3: Pyrrolidine-Based HIV-1 Protease Inhibitors and their Binding Characteristics

| Inhibitor Class | Core Structure | Key Binding Interactions |

|---|---|---|

| Symmetrically disubstituted 3,4-amino-pyrrolidines | 3,4-amino-pyrrolidine. nih.gov | The pyrrolidine nitrogen atom interacts with the catalytic aspartates of the HIV-1 protease. nih.gov |

| Symmetric 3,4-bis-N-alkylsulfonamides | Pyrrolidine. researchgate.netrcsb.org | Structure-guided design based on cocrystal structures to improve affinity. researchgate.netrcsb.org |

Receptor Binding and Activation Mechanisms

This compound derivatives also function as modulators of various receptors, particularly G-protein coupled receptors (GPCRs), including the metabotropic glutamate (B1630785) receptors.

Modulation of G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors are the largest family of human membrane proteins and are crucial for signal transduction. mdpi.com The interaction of ligands with GPCRs can be complex, involving orthosteric and allosteric binding sites. nih.govfrontiersin.org Pyrrolidine-based structures have been explored as scaffolds for designing ligands that modulate GPCR activity. scispace.comscispace.com

The binding of a ligand to a GPCR initiates a cascade of conformational changes, leading to the activation of intracellular signaling pathways. mdpi.com Pyrrolidine derivatives can be designed to act as agonists, antagonists, or allosteric modulators, thereby fine-tuning the receptor's response. researchgate.net The trans-pyrrolidine-3,4-dicarboxamide scaffold can serve as a β-turn mimetic, presenting functional groups in a specific spatial orientation to interact with the receptor's binding pocket. scispace.comscispace.com

Interaction with Metabotropic Glutamate Receptors

Metabotropic glutamate receptors (mGluRs) are a class of GPCRs that play a significant role in modulating synaptic transmission and plasticity. patsnap.com They are divided into three groups (I, II, and III). patsnap.com Pyrrolidine derivatives have been identified as potent and selective modulators of these receptors. nih.govmedchemexpress.com

For instance, amino-pyrrolidine tricarboxylic acids (APTCs) have been described as new selective group III mGlu receptor agonists. nih.gov The mechanism of action involves the ligand binding to the large extracellular domain of the receptor, known as the Venus Flytrap (VFT) domain. nih.gov The binding of an agonist induces a conformational change, causing the VFT to adopt a closed conformation, which in turn activates the receptor. nih.gov

Docking studies and site-directed mutagenesis have provided detailed insights into the binding of these pyrrolidine derivatives. nih.gov For example, with the mGlu4 receptor, specific residues like Ser157 and Gly158 are crucial for the binding and efficacy of certain APTCs. nih.gov The presence of a smaller residue like glycine (B1666218) at position 158 allows for a deeper positioning of the agonist in the binding cavity, leading to optimal interactions and full receptor activation. nih.gov In contrast, a bulkier residue at this position, as seen in the mGlu8 receptor, can result in a less stable, partially closed conformation of the VFT, leading to only partial agonism. nih.gov

Furthermore, compounds like (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate (2R,4R-APDC) act as group II mGluR agonists. medchemexpress.compnas.orgjneurosci.org The binding of these agonists to the VFT domain is stabilized by interactions with conserved residues. pnas.org

Table 4: Pyrrolidine Derivatives as Modulators of Metabotropic Glutamate Receptors

| Compound | Receptor Target | Mechanism of Action |

|---|---|---|

| Amino-pyrrolidine tricarboxylic acids (APTCs) | Group III mGlu receptors (e.g., mGlu4). nih.gov | Binds to the Venus Flytrap (VFT) domain, inducing a closed conformation and receptor activation. Interactions with specific residues like Ser157 and Gly158 are critical for efficacy. nih.gov |

| (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate (2R,4R-APDC) | Group II mGlu receptors. medchemexpress.compnas.org | Agonist that binds to the VFT domain, stabilized by interactions with conserved residues. pnas.org |

| L-trans-pyrrolidine-2,4-dicarboxylate (L-trans-PDC) | Glutamate transporters. nih.govnih.gov | Blocks glutamate uptake, leading to an increase in ambient glutamate levels and subsequent activation of mGluRs. nih.govnih.gov |

Principles of Protein-Protein Interaction (PPI) Modulation

The modulation of protein-protein interactions (PPIs) by small molecules is a significant challenge in drug discovery, primarily because PPI interfaces are often large, flat, and lack the well-defined pockets found in traditional enzyme active sites. rsc.org The this compound scaffold has emerged as a powerful tool in this field by operating on the principle of secondary structure mimicry. Specifically, it acts as a peptidomimetic, replicating the conformation of a β-turn, a common structural motif crucial for molecular recognition in numerous PPIs. nih.govnih.gov

The fundamental principle behind the PPI modulatory activity of the trans-pyrrolidine-3,4-dicarboxamide scaffold lies in its rigidified, three-dimensional structure. nih.gov This scaffold is designed to mimic the spatial arrangement of key amino acid side chains in a β-turn, which often occurs on the surface of proteins and mediates their interaction with other proteins. nih.gov An analysis of thousands of β-turns from the Protein Data Bank (PDB) revealed that the geometry of the trans-pyrrolidine-3,4-dicarboxamide template closely aligns with the Cα triplet geometries of a native β-turn. nih.gov The rigid conformation of the scaffold, stabilized by an intramolecular hydrogen bond, effectively presents its substituents in a spatial orientation that mimics the "hotspot" or "anchor" residues of a peptide. nih.gov These hotspot residues are a small subset of amino acids that contribute the majority of the binding energy in a PPI complex. nih.gov By mimicking the presentation of these critical side chains, the scaffold can effectively compete with the native peptide or protein, thereby modulating the interaction.

The versatility of the this compound scaffold comes from the ability to systematically vary the substituents attached to its core structure via simple amide couplings. nih.gov This allows for the creation of large, diverse chemical libraries where each compound represents a potential mimic of a specific β-turn sequence. Researchers can append a wide array of chemical groups that replicate the side chains of natural amino acids, enabling the exploration of the chemical space required for specific recognition at a given PPI interface. rsc.org The stereochemistry of the pyrrolidine ring and the spatial orientation of these substituents are critical, as different arrangements lead to distinct binding modes and biological profiles. researchgate.netnih.gov

A prominent example of this principle in action is the development of this compound-based modulators for peptide-activated G protein-coupled receptors (GPCRs), such as the opioid receptors. nih.govnih.gov These receptors recognize β-turn structures in their endogenous peptide ligands. nih.gov By designing library members to mimic the pharmacophores of endomorphins and enkephalins, researchers have identified compounds with significant binding affinity for the μ-opioid receptor (MOR) and κ-opioid receptor (KOR). nih.gov

Detailed research findings have validated this approach. Specific combinations of side chains on the scaffold have been shown to result in sub-micromolar binding affinities, demonstrating that the scaffold can effectively replace the peptide backbone for the display of recognition elements. nih.gov

The following table details the binding affinities of specific trans-pyrrolidine-3,4-dicarboxamide derivatives designed to mimic the pharmacophore of endogenous opioid peptides. The variations in the R¹, R², and R³ side chains directly influence the interaction with the MOR.

| Compound ID | R¹ Side Chain | R² Side Chain | R³ Side Chain | Binding Affinity (Kᵢ) for MOR | Citation |

| Compound 6/10 | Tryptophan (Trp) | Homophenylalanine (HoPhe) | Tyrosine (Tyr) | 820 nM | nih.gov, nih.gov |

| Compound 7/8 | Tryptophan (Trp) | Phenylalanine (Phe) | Homotyrosine (HoTyr) | 930 nM | nih.gov, nih.gov |

This table is interactive. Users can sort the data by column.

Screening of the β-turn mimetic library against the KOR identified compounds with even higher affinities, highlighting the scaffold's potential for developing potent and selective PPI modulators.

| Compound Type | Binding Affinity (Kᵢ) for KOR | Citation |

| Nonbasic Small Molecule | 390 nM | nih.gov |

| Basic Small Molecule | 23 nM | nih.gov |

| Optimized Library Member | 80 nM | nih.gov, nih.gov |

This table is interactive. Users can sort the data by column.

These findings underscore the core principle that the this compound scaffold provides a structurally sound and synthetically accessible template for mimicking β-turns. nih.gov This mimicry allows for the disruption, stabilization, or modulation of PPIs by presenting key recognition residues in a desirable three-dimensional arrangement, leading to the discovery of novel chemical probes and therapeutic leads. rsc.orgnih.gov

Applications of Pyrrolidine 3,4 Dicarboxamide As Advanced Chemical Scaffolds

Design and Synthesis of Beta-Turn Mimetics

The trans-pyrrolidine-3,4-dicarboxamide scaffold has been identified as an effective and synthetically accessible template for creating beta-turn mimetics. nih.govacs.orgnih.govresearchgate.net Beta-turns are common secondary structures in proteins and peptides, crucial for their biological function and recognition by other molecules. Mimicking these turns is a key strategy in the development of new therapeutic agents.

Researchers have utilized the geometric characteristics of thousands of beta-turns from the Protein Data Bank (PDB) to validate the suitability of the trans-pyrrolidine-3,4-dicarboxamide template. nih.govacs.orgnih.govresearchgate.net This scaffold can accurately replicate the spatial arrangement of amino acid side chains in a natural beta-turn. nih.gov A significant advantage of this template is its C2 symmetry, which simplifies the synthesis of compound libraries. For instance, a library designed to mimic all possible combinations of three out of four residues in a beta-turn, using 20 different amino acid side chains, would typically require the synthesis of 8,000 compounds. However, the symmetry of the trans-pyrrolidine-3,4-dicarboxamide scaffold reduces this number to 4,200 compounds, making the process more efficient. nih.govacs.orgnih.govresearchgate.net

These libraries of beta-turn mimetics have been successfully screened against various G-protein coupled receptors (GPCRs) that are known to recognize beta-turn structures in their endogenous ligands. nih.govacs.orgnih.govresearchgate.net This has led to the identification of potent and selective modulators for receptors such as the κ-opioid receptor (KOR). nih.govacs.orgnih.gov

Development of Scaffolds for Enzyme and Receptor Modulators

The pyrrolidine (B122466) ring is a prominent feature in many bioactive molecules and is widely used by medicinal chemists to develop compounds for treating human diseases. researchgate.netnih.gov The three-dimensional and non-planar nature of the pyrrolidine scaffold allows for a thorough exploration of the pharmacophore space, which is crucial for designing effective enzyme and receptor modulators. researchgate.netnih.gov

The trans-pyrrolidine-3,4-dicarboxamide scaffold has been instrumental in creating libraries of compounds that have been screened against various receptors, including opioid receptors. nih.govacs.orgnih.gov For example, a series of pyrrolidine-3,4-dicarboxamides designed to mimic the pharmacophore of endomorphins, which are endogenous opioid peptides, were synthesized and tested for their binding affinity to the μ (MOR), κ (KOR), and δ (DOR) opioid receptors. nih.gov These studies have provided valuable insights into the structure-activity relationships of these compounds and have led to the discovery of selective and high-affinity ligands for these receptors. acs.orgnih.govnih.gov

Furthermore, pyrrolidine-1,2-dicarboxamides have been investigated as factor Xa inhibitors, which are important anticoagulant agents. researchgate.net The pyrrolidine scaffold serves as a central core to which other chemical moieties can be attached to optimize the compound's potency, selectivity, and pharmacokinetic properties. researchgate.net

Role in the Synthesis of Bioactive Molecules for Non-Human Biological Systems

While much of the research on pyrrolidine-3,4-dicarboxamide focuses on human therapeutic targets, its derivatives also show potential in non-human biological systems. The versatility of the pyrrolidine scaffold allows for the synthesis of a wide range of compounds with diverse biological activities.

Contribution to Antimicrobial and Antifungal Research

Pyrrolidine derivatives have demonstrated notable antimicrobial and antifungal properties. uobasrah.edu.iqdntb.gov.uaresearchgate.nettubitak.gov.tr For instance, certain pyrrolidine-2,5-dione derivatives have shown good minimum inhibitory concentration (MIC) values against Gram-positive bacteria like Enterococcus faecalis and the fungus Candida albicans. uobasrah.edu.iq

In one study, novel benzoylaminocarbothioyl pyrrolidines were synthesized and screened for their in vitro antibacterial and antifungal activities. tubitak.gov.tr Some of these compounds exhibited significant antifungal activity against various Candida species and antibacterial activity against both Gram-positive and Gram-negative bacteria. tubitak.gov.tr Another study reported that pyrrolidine dithiocarbamate (B8719985) possesses antibacterial activity against a range of bacteria, including Porphyromonas gingivalis and Staphylococcus aureus. researchgate.net

The table below summarizes the antimicrobial activity of selected pyrrolidine derivatives from a study on pyrrolidine-2,5-dione derivatives. uobasrah.edu.iq

| Compound | Target Organism | MIC (µM) |

| 5a | Enterococcus faecalis | 0.25 |

| 5b | Enterococcus faecalis | 0.5 |

| 5c | Enterococcus faecalis | 0.5 |

| 5g | Enterococcus faecalis | 0.25 |

| 5h | Enterococcus faecalis | 0.5 |

| 5k | Enterococcus faecalis | 0.5 |

| 5l | Enterococcus faecalis | 0.5 |

| 5a | Candida albicans | 0.125 |

| 5b | Candida albicans | 0.5 |

| 5c | Candida albicans | 0.5 |

| 5d | Candida albicans | 0.25 |

| 5e | Candida albicans | 0.25 |

| 5g | Candida albicans | 0.25 |

| 5h | Candida albicans | 0.5 |

| 5j | Candida albicans | 0.5 |

| 5k | Candida albicans | 0.5 |

Data from a study on the antimicrobial properties of 2,5-pyrrolidinedione derivatives. uobasrah.edu.iq

Supramolecular Chemistry and Self-Assembly Properties

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. nih.govuclouvain.be The principles of self-assembly and molecular recognition are central to this field. beilstein-journals.orgmdpi.com Pyrrolidine-based structures can participate in self-assembly processes to form larger, ordered supramolecular architectures.

The amide groups in this compound can form hydrogen bonds, which are key non-covalent interactions driving self-assembly. These interactions, along with others like π-π stacking, can lead to the formation of well-defined structures. For example, multi-chromophore systems based on perylene-3,4:9,10-bis(dicarboximide) have been shown to self-assemble into dimeric structures in solution and rod-shaped nanostructures on surfaces, driven primarily by π-π interactions. nih.gov While this example does not directly involve this compound, it illustrates the principles of self-assembly that can be applied to pyrrolidine-based systems.

The ability of pyrrolidine derivatives to form ordered structures through self-assembly opens up possibilities for creating novel materials with specific functions.

Potential in Materials Science and Biomaterials Development

The properties that make this compound a useful scaffold in medicinal chemistry also give it potential in materials science and biomaterials development. nih.gov The ability to create libraries of diverse compounds based on this scaffold can be extended to the development of new materials with tailored properties.

For example, pyrrolidine-fused chlorins have been incorporated into metal-organic frameworks (MOFs) to create materials for gas sensing applications. mdpi.com These composite materials combine the stability of the MOF with the photophysical properties of the pyrrolidine-containing molecule. mdpi.com This demonstrates how pyrrolidine derivatives can be integrated into larger material structures to impart specific functionalities.

In the context of biomaterials, scaffolds that can support tissue regeneration are of great interest. researchgate.net The design of such scaffolds requires careful consideration of their three-dimensional structure, mechanical properties, and ability to interact with cells. The versatility of the pyrrolidine scaffold and the ability to functionalize it with various chemical groups make it a promising candidate for the development of new biomaterials. nih.gov

Future Perspectives and Emerging Research Avenues for Pyrrolidine 3,4 Dicarboxamide

Advancements in Asymmetric Synthesis and High-Throughput Derivatization Methodologies

The precise control over the stereochemistry of the 3,4-disubstituted pyrrolidine (B122466) core is paramount for elucidating structure-activity relationships (SAR) and optimizing pharmacological profiles. Future advancements in the asymmetric synthesis of Pyrrolidine-3,4-dicarboxamide and its derivatives are expected to focus on the development of more efficient, scalable, and stereoselective catalytic methods.

Asymmetric Synthesis:

Current strategies for the enantioselective synthesis of 3,4-disubstituted pyrrolidines often rely on chiral auxiliaries, organocatalysis, or transition-metal catalysis. nih.govresearchgate.net Future research will likely see the emergence of novel catalytic systems that offer higher enantiomeric and diastereomeric control in the synthesis of the this compound scaffold. For instance, the development of novel chiral ligands for metal-catalyzed cycloaddition reactions or the design of more sophisticated organocatalysts could provide direct access to specific stereoisomers. nih.gov

A key challenge remains the development of catalytic systems that are not only highly selective but also tolerant of a wide range of substrates, allowing for the synthesis of diverse libraries of this compound analogs. The table below summarizes potential catalytic systems that could be explored for the asymmetric synthesis of this scaffold.

| Catalytic System | Potential Advantages | Key Research Focus |

| Chiral Phosphoric Acid Catalysis | High enantioselectivity, mild reaction conditions. | Design of novel, sterically demanding catalysts for enhanced stereocontrol. |

| Silver-based Lewis Acid Catalysis | High diastereoselectivity in cycloaddition reactions. researchgate.net | Development of new chiral ligands to improve enantioselectivity. |

| Organocatalysis with Proline Derivatives | Readily available catalysts, environmentally friendly. | Modification of the proline scaffold to fine-tune reactivity and selectivity. |

| Gold-Catalyzed Cycloisomerization | Access to complex pyrrolidine structures. | Exploration of novel gold complexes and reaction conditions for 3,4-functionalization. |

High-Throughput Derivatization:

To accelerate the drug discovery process, high-throughput synthesis and screening of compound libraries are essential. nih.govnih.gov The this compound scaffold is well-suited for the generation of combinatorial libraries due to the presence of two modifiable amide functionalities. Future methodologies will likely focus on solid-phase synthesis and automated parallel synthesis techniques to rapidly generate large numbers of derivatives. nih.gov

Encoded library technology (ELT) is another promising avenue for the high-throughput synthesis and screening of this compound-based libraries. nih.govnih.govcapes.gov.brresearchgate.net This technology allows for the synthesis and screening of vast numbers of compounds simultaneously, significantly accelerating the identification of hit compounds against a variety of biological targets.

Integration with Advanced Computational Design Principles for Novel Scaffold Generation

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. nih.gov For this compound, these approaches can be leveraged to design novel scaffolds with improved potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping and Bioisosteric Replacement:

In silico scaffold hopping strategies can be employed to identify novel core structures that mimic the key pharmacophoric features of this compound while offering improved drug-like properties. nih.gov By analyzing the binding mode of known active pyrrolidine derivatives, computational algorithms can suggest alternative heterocyclic systems that maintain the essential interactions with the biological target.

De Novo Design:

Structure-based and ligand-based de novo design algorithms can be utilized to generate entirely new molecular architectures based on the this compound template. These methods can explore a vast chemical space to identify novel compounds with optimized binding affinities and desired physicochemical properties. The integration of artificial intelligence and machine learning algorithms will further enhance the predictive power of these design tools.

The following table outlines computational approaches for novel scaffold generation from this compound:

| Computational Approach | Application | Expected Outcome |

| Molecular Dynamics (MD) Simulations | Understanding the conformational dynamics of the pyrrolidine ring and its substituents. | Prediction of bioactive conformations and improved ligand design. |

| 3D-QSAR (CoMFA/CoMSIA) | Building predictive models for SAR analysis. nih.gov | Identification of key structural features for biological activity. nih.gov |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups for biological activity. | Guiding the design of new scaffolds with similar pharmacophoric features. |

| Virtual Screening | Screening large compound databases to identify molecules with similar properties to this compound. | Rapid identification of potential hit compounds for further investigation. |

Exploration of Unconventional Target Classes and Biological Pathways

While pyrrolidine-containing molecules have been successfully developed for a range of conventional drug targets, the unique structural features of this compound may enable the exploration of less conventional biological targets and pathways. nih.gov

Protein-Protein Interactions (PPIs):

The rigidified, yet conformationally defined, nature of the this compound scaffold makes it an attractive template for the design of inhibitors of protein-protein interactions (PPIs). The two amide substituents can be elaborated to mimic the key amino acid side chains involved in PPI interfaces.

Epigenetic Targets:

There is growing interest in developing small molecule modulators of epigenetic targets, such as histone-modifying enzymes and chromatin reader domains. The this compound scaffold could be functionalized to interact with these targets, potentially leading to novel therapies for cancer and other diseases.

Emerging Therapeutic Areas:

The versatility of the this compound scaffold allows for its exploration in a wide range of therapeutic areas beyond traditional targets. This includes areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases, where novel mechanisms of action are urgently needed. nih.gov

Development of this compound Conjugates and Chemical Probes

The development of chemical probes is crucial for understanding complex biological processes and validating new drug targets. The this compound scaffold can serve as a versatile platform for the design and synthesis of such probes.

Photoaffinity Probes:

By incorporating a photoreactive group, such as a diazirine or benzophenone, into the this compound scaffold, photoaffinity probes can be generated. These probes can be used to covalently label their biological targets upon photoactivation, enabling target identification and validation studies.

Fluorescent Probes:

Attachment of a fluorescent dye to the this compound core can create fluorescent probes for use in cellular imaging and high-throughput screening assays. These probes can be used to visualize the subcellular localization of their target or to monitor target engagement in living cells.

Bifunctional Molecules and PROTACs:

The dicarboxamide functionality provides ideal handles for the development of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs). By linking a this compound-based ligand for a target protein to a ligand for an E3 ubiquitin ligase, the target protein can be selectively degraded. This emerging therapeutic modality offers a powerful approach to target proteins that have been traditionally considered "undruggable."

The table below lists potential applications of this compound-based chemical probes:

| Probe Type | Application | Research Goal |

| Biotinylated Probes | Affinity purification | Identification of binding partners. |

| Clickable Probes (alkyne/azide) | Bioorthogonal ligation | In situ labeling and visualization of targets. |

| Radiolabeled Probes | Positron Emission Tomography (PET) | In vivo imaging of target distribution. |

Q & A

Q. How is the pyrrolidine-3,4-dicarboxamide template utilized in designing β-turn mimetics for studying protein-protein interactions?

The this compound scaffold serves as a rigidified β-turn mimetic due to its intramolecular hydrogen bond, which stabilizes a conformation that overlays with natural β-turn backbones (Figure 3B, ). Synthetic libraries are constructed by substituting three positions (R1, R2, R3) with amino acid side chains, generating 4,200 permutations to mimic natural β-turn residues. Key design considerations include omitting redundant side chains (e.g., aspartic/glutamic acid) and incorporating non-natural aromatic groups (e.g., naphthyl) to enhance protein interaction specificity. Validation involves measuring binding affinities (e.g., Ki values for κ-opioid receptor [KOR] and μ-opioid receptor [MOR]) via competitive radioligand assays .

Q. What methods are employed to synthesize and purify this compound derivatives?

Synthesis begins with racemic trans-pyrrolidine-3,4-dicarboxylic acid, followed by sequential amide couplings (EDCI/HOAt or PyBrOP) to introduce side chains. Enantiopure derivatives are prepared using resolved (S,S)- or (R,R)-pyrrolidine cores. Purification involves acid/base liquid-liquid extraction, with intermediates characterized via NMR and HPLC. Racemic mixtures are common, but enantiomer separation is critical for activity studies (e.g., EC50 differences between S,S and R,R configurations) .

Q. What structural features of this compound contribute to its β-turn mimetic properties?

The trans-pyrrolidine-3,4-dicarboxamide template adopts a low-energy conformation with substituted centers spaced 5.6–6.0 Å apart, matching Cα distances in β-turns. Intramolecular hydrogen bonding rigidifies the structure, enabling precise projection of side chains for target engagement. Overlays with type I β-turns confirm geometric mimicry, validated by receptor binding assays (e.g., KOR selectivity in compound [9]) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

Enantiomeric purity significantly impacts potency. For example, the (S,S)-enantiomer of diprovocim-2 exhibits an EC50 of 50 nM in TLR1/2 agonism assays, while the (R,R)-enantiomer is inactive (>5 μM). The meso form (mixed S,S/R,R) retains partial activity (EC50 = 70 nM), suggesting stereospecific interactions with target binding pockets. Computational modeling (e.g., molecular docking) helps rationalize these differences by analyzing hydrogen-bonding and steric clashes .

Q. What strategies address contradictory structure-activity relationship (SAR) findings in optimizing substituents for receptor selectivity?

Contradictions arise when similar substituents yield divergent binding outcomes. For instance, replacing Tyr (Ki = 23 nM for KOR) with N-acyl variants (Ki = 390 nM) reduces activity, highlighting the importance of free amine groups. Combinatorial libraries with systematic side-chain permutations (e.g., aromatic vs. aliphatic groups) and binding energy calculations (MM-GBSA) can resolve SAR ambiguities. Cross-receptor profiling (e.g., KOR vs. MOR selectivity screens) identifies template-driven selectivity trends .

Q. How can computational modeling predict target interactions of this compound derivatives?

Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding poses in receptor active sites. For example, (3R,4R)-1-(2,2-difluoroethyl)-pyrrolidine-3,4-dicarboxamide derivatives show predicted hydrogen bonds with TLR1/2 residues, correlating with experimental EC50 values. Density functional theory (DFT) calculations further evaluate tautomer stability and reaction pathways for synthetic optimization .

Q. Why do some this compound derivatives show species-specific activity in cellular assays?

Species-dependent activity may arise from receptor isoform variations or metabolic differences. For example, diprovocim derivatives activate human THP-1 cells (EC50 = 50 nM) but fail to induce TNF-α in mouse macrophages. Transcriptomic profiling and species-specific receptor mutagenesis studies (e.g., TLR1/2 chimeras) can identify critical binding residues responsible for this divergence .

Q. What enzymatic targets are inhibited by pyrrolidine derivatives, and how are these assays conducted?

Pyrrolidine-3,4-diol derivatives inhibit α-mannosidases (e.g., jack bean α-mannosidase) via transition-state mimicry. Assays use p-nitrophenyl-α-D-mannopyranoside as a substrate, measuring hydrolysis inhibition via absorbance at 405 nm. Lipophilic esters (e.g., 4-bromobenzoate) enhance cellular uptake, enabling cytotoxicity screens in glioblastoma (IC50 = 10–50 μM) and melanoma models .

Q. Methodological Notes

- Receptor Binding Assays : Competitive displacement of radiolabeled ligands (e.g., [³H]-diprenorphine for opioid receptors) quantifies Ki values .

- Enantiomer Synthesis : Chiral HPLC or enzymatic resolution ensures enantiopurity for activity comparisons .

- Computational Workflow : Docking → MD simulations → Free energy calculations (MM-PBSA/GBSA) validates binding hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.